4,6,4'-Trihydroxy-3'-methoxyaurone
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Overview
Description
4,6,4’-Trihydroxy-3’-methoxyaurone is a chemical compound known for its herbicidal properties. It inhibits the growth of rape root and barnyardgrass seedlings when used at specific concentrations . The compound belongs to the aurone class, which is a minor class of flavonoids characterized by their bright yellow color .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aurones, including 4,6,4’-Trihydroxy-3’-methoxyaurone, typically involves the use of 2’-hydroxychalcones, benzofuran-3(2H)-ones, and 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ones as precursors . These reactions often involve electrophiles, nucleophiles, and reduction reactions . The specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,6,4’-Trihydroxy-3’-methoxyaurone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
4,6,4’-Trihydroxy-3’-methoxyaurone has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of aurones.
Biology: Its herbicidal properties make it a valuable tool for studying plant growth and development.
Medicine: While not directly used in medicine, its structural similarity to other bioactive flavonoids suggests potential therapeutic applications.
Industry: It is used in the development of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 4,6,4’-Trihydroxy-3’-methoxyaurone involves the inhibition of specific enzymes or pathways critical for plant growth. It targets molecular pathways involved in cell division and growth, leading to the inhibition of seedling development . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2Z-[(4-hydroxy-3-methoxyphenyl)methylene]-3(2H)-benzofuranone: A structurally similar aurone with similar herbicidal properties.
Uniqueness
4,6,4’-Trihydroxy-3’-methoxyaurone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups contributes to its reactivity and herbicidal activity, distinguishing it from other aurones and flavonoids .
Properties
Molecular Formula |
C16H12O6 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(2Z)-4,6-dihydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O6/c1-21-12-4-8(2-3-10(12)18)5-14-16(20)15-11(19)6-9(17)7-13(15)22-14/h2-7,17-19H,1H3/b14-5- |
InChI Key |
RPIRXLWYWRSESA-RZNTYIFUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
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